2,3-Dichloro-5-methylpyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry
Halogenated pyridine scaffolds are a class of chemical structures of fundamental importance in organic synthesis. Their utility stems from the presence of one or more halogen atoms on the pyridine ring, which activates the molecule for a variety of chemical transformations. These scaffolds are widely used as starting materials in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. eurekalert.org The nitrogen atom within the pyridine ring, combined with the electron-withdrawing nature of the halogen substituents, makes the ring susceptible to attack by nucleophiles, facilitating the creation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
The versatility of halogenated pyridines makes them indispensable building blocks for creating a wide array of more complex heterocyclic and macrocyclic compounds. eurekalert.org This structural motif is a "privileged scaffold" found in over 7,000 existing drug molecules, highlighting its significance in medicinal chemistry. nih.gov Many pharmaceuticals and agrochemicals owe their biological activity to the presence of a substituted pyridine core. nih.govchemimpex.com For instance, trifluoromethylpyridine (TFMP) derivatives, a specific class of halogenated pyridines, are key components in numerous crop-protection products and medicines. nih.govresearchoutreach.org The development of efficient synthetic methods for these scaffolds is thus a crucial area of research, enabling the synthesis of molecules for applications ranging from materials science to drug discovery. chemimpex.comresearchgate.netacs.org
Role of 2,3-Dichloro-5-methylpyridine as a Versatile Synthetic Intermediate
This compound (CAS No: 59782-90-0) is a specialized halogenated pyridine that serves as a valuable and versatile intermediate in the synthesis of fine chemicals, particularly for the agrochemical and pharmaceutical industries. chemimpex.comnbinno.com Its molecular structure, featuring two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position, provides specific sites for controlled chemical reactions.
The reactivity of this compound allows it to undergo several key transformations:
Substitution Reactions: The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic substitution, enabling the introduction of amines, alkoxides, and thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde, providing a handle for further functionalization.
Reduction Reactions: The pyridine ring can be reduced to form various piperidine (B6355638) derivatives.
This reactivity makes this compound a crucial building block for high-value agricultural products. chemimpex.com The significance of the 2,3-dichloro-5-substituted pyridine scaffold is underscored by its close analog, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). DCTF is a critical intermediate for major fungicides and pesticides such as Fluazinam and Fluopicolide. google.comjubilantingrevia.com The synthetic pathways to these vital agrochemicals often rely on the 2,3-dichloro-5-substituted pyridine core, illustrating the industrial importance of compounds like this compound. nih.govgoogle.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59782-90-0 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₆H₅Cl₂N | sigmaaldrich.comnih.gov |
| Molecular Weight | 162.02 g/mol | sigmaaldrich.comnih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | Cc1cnc(Cl)c(Cl)c1 | sigmaaldrich.com |
| InChI Key | YZZGJHDTYZOSIH-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |
Historical Context and Evolution of Research on this compound
The synthesis of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), has been extensively documented in patent literature since the 1980s, indicating a period of intense industrial research and development. google.com These syntheses often start from simple picoline (methylpyridine) derivatives. For example, a common industrial route to the important trifluoromethyl analogue involves the chlorination of a picoline derivative to install the chloro groups on the ring and the conversion of the methyl group to a trichloromethyl group, which is subsequently fluorinated. nih.govjst.go.jp
General synthetic routes to this compound itself typically involve the direct chlorination of a suitable precursor like 5-methylpyridine or 2-chloro-5-methylpyridine (B98176). Another documented method involves the heating of 4-formyl-2,4-dichlorovaleronitrile. prepchem.com The evolution of research on this compound reflects a progression from initial synthetic discovery to its establishment as a reliable building block for creating more complex, high-value molecules for specific industrial applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZGJHDTYZOSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508800 | |
| Record name | 2,3-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-90-0 | |
| Record name | 2,3-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59782-90-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Transformations Involving 2,3 Dichloro 5 Methylpyridine
Strategies for the Preparation of 2,3-Dichloro-5-methylpyridine
The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the production of various agrochemicals. Researchers have explored several synthetic routes to obtain this molecule, focusing on precursor availability, reaction efficiency, and scalability.
Multiple precursor conversion pathways for the synthesis of this compound have been documented in scientific literature and patents. These routes often begin with simpler, more readily available starting materials.
One notable method starts from 5-methyl-3,4-dihydropyridin-2(1H)-one , often referred to as pyridone. patsnap.com This process involves the use of a chlorinating agent and a Lewis acid catalyst to selectively synthesize the target compound. patsnap.com By adjusting the reaction conditions, this method can be tailored to produce either 2-chloro-5-methylpyridine (B98176) or this compound as the major product. patsnap.com
Another pathway utilizes the reaction of propionaldehyde (B47417) and acrylonitrile (B1666552) . This two-step process first involves the synthesis of dichloropropionaldehyde from propionaldehyde and chlorine, which then reacts with acrylonitrile through addition and ring closure to yield this compound. patsnap.com However, this route has been reported to have a total yield of around 56%. patsnap.com
The chlorination of 3-methylpyridine (B133936) (β-picoline) or its N-oxide is another significant route. The direct chlorination of 3-methylpyridine can lead to the formation of 2-chloro-5-methylpyridine, which can then be further chlorinated. researchgate.netgoogle.com Alternatively, starting from 3-picoline-N-oxide , a multi-step synthesis can be employed. This involves the formation of 2-chloro-5-methylpyridine, which is a precursor that can be subsequently chlorinated to obtain the desired this compound. google.comjustia.com
Finally, a process starting from 2-oxo-5-methyl-5,6-dihalopiperidine has been described. This dihalo compound can be converted to 2-chloro-5-methylpyridine in a single step by treatment with a chlorinating agent at an elevated temperature. google.comepo.org This intermediate is itself derived from a condensation reaction involving propionaldehyde and an acrylic ester, followed by amination and halogenation. google.comepo.org
The optimization of reaction conditions is crucial for transitioning a synthetic route from the laboratory to an industrial scale, aiming for higher yields, lower costs, and safer processes.
For the synthesis starting from 5-methyl-3,4-dihydropyridin-2(1H)-one, the selective production of this compound is influenced by the choice of catalyst and the flow rates of chlorine and phosgene (B1210022). patsnap.com For instance, using ferric chloride as a catalyst in a toluene (B28343) solvent, the ratio of 2-chloro-5-methylpyridine to this compound can be controlled. patsnap.com In one embodiment, reacting 0.6 mol of the pyridone with ferric chloride while introducing chlorine and then phosgene at specific flow rates and temperatures resulted in a 56.5% yield of this compound. patsnap.com
The following table summarizes the effect of varying reactant and catalyst amounts on product distribution in the synthesis from pyridone. patsnap.com
| Embodiment | Pyridone (mol) | Ferric Chloride (mol) | Chlorine Flow (L/h) | Phosgene Flow (L/h) | 2-chloro-5-methylpyridine Yield (%) | This compound Yield (%) |
| 1 | 0.6 | 0.012 | 5.5 | 9 | 91.6 | 8.1 |
| 2 | 0.6 | 0.06 | 9.5 | 9 | 14.16g | 79.03g |
| 3 | 0.6 | 0.03 | 7.5 | 4.5 | 43.2 | 56.5 |
| *Note: Yields for Embodiment 2 were reported in grams, not percentages. |
In the synthesis of 2-chloro-5-methylpyridine from 3-methyl-pyridine, the use of an airlift loop reactor has been investigated to optimize the process. researchgate.net This study examined the effects of reaction temperature, catalyst concentration, reactant concentration, and chlorine gas flow rate to find the optimal conditions, achieving an average molar yield of 60%. researchgate.net
For the preparation of 2-chloro-5-methylpyridine from 2-oxo-5-methyl-5,6-dihalopiperidine, the process involves contacting the starting material with a chlorinating agent like phosphorus oxychloride or phosgene at an elevated temperature, typically between 80 and 130°C. epo.org Using a high-boiling solvent such as trichlorobenzene is preferred. epo.org
Derivatization Pathways of this compound
The primary derivatization of this compound focuses on the transformation of its methyl group, which is a key step in the synthesis of several potent pesticides.
The methyl group at the 5-position of the pyridine (B92270) ring is susceptible to free-radical halogenation, which opens up pathways to introduce other functional groups, most notably the trifluoromethyl group.
2,3-Dichloro-5-(trichloromethyl)pyridine (B1347059) (PCMP) is a direct precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). One method for its preparation involves the chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791) using chlorine gas, often in the presence of metal-based catalysts. google.com
A more direct route to PCMP starts from nicotinic acid. In a large laboratory-scale example, nicotinic acid is reacted with phosphorous trichloride (B1173362) and chlorine gas in an autoclave. google.com The reaction is performed at elevated temperatures (up to 185°C) and pressures (between 20 and 50 bar). google.com Following the reaction, the crude product is purified by distillation to give PCMP with high purity. google.com
A specific laboratory procedure involves heating nicotinic acid (0.114 mole) and phosphorous trichloride (0.91 mole) to 80°C in an autoclave. google.com Chlorine gas (0.228 mole) is then added, allowing the temperature to rise to 120°C. google.com After workup, which includes distillation of phosphoryl chloride and separation from an aqueous phase, an 80 g yield of 96% pure PCMP (75% yield) was obtained. google.com
The following table details experimental results for the conversion of nicotinic acid to PCMP under various conditions. google.com
| Nicotinic Acid (g) | PCl₃ (g) | Cl₂ (g) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | PCMP Yield (%) |
| 50 | 223 | 115 | 120-140 | ~3 | - | - |
| 14 | 126 | 16 | 80-120 | - | - | 75 |
The conversion of the trichloromethyl group of PCMP to a trifluoromethyl group is a crucial fluorination step. This is typically achieved by reacting PCMP with hydrogen fluoride (B91410) (HF).
One method involves reacting PCMP with anhydrous hydrogen fluoride in the presence of a catalyst. For example, 50 g of PCMP is heated to 170°C with a catalyst, and anhydrous hydrogen fluoride gas is introduced over 11 hours. alfa-chemical.com After neutralization and purification, a crude product with 85% content is obtained with a 65% yield. alfa-chemical.com
Another procedure uses anhydrous hydrogen fluoride with mercuric oxide. In a polyethylene (B3416737) reactor, 106.16 g (0.4 mol) of PCMP is treated with 180 g (9 mol) of anhydrous HF. alfa-chemical.com Mercuric oxide is added slowly at -20°C, and the reaction is stirred for about 22 hours, keeping the temperature below 35°C. alfa-chemical.com This method results in a 100% conversion rate and 98% selectivity for DCTF. alfa-chemical.com
A catalyst such as iron(III) chloride can also be used. In an autoclave, PCMP (18.84 mmol) is heated with iron(III) chloride (0.942 mmol) and a 70% hydrogen fluoride solution in pyridine to 175°C overnight. google.com This process yields the desired DCTF after purification, with one example reporting a 73% yield. google.com
The table below summarizes different reaction conditions for the synthesis of DCTF from PCMP.
| PCMP (g) | Fluorinating Agent | Catalyst / Additive | Temperature (°C) | Time (h) | Yield / Conversion |
| 50 | Anhydrous HF (gas) | Not specified | 170 | 11 | 65% Yield (85% purity) alfa-chemical.com |
| 106.16 | Anhydrous HF (liquid) | Mercuric Oxide | -20 to 35 | 22 | 100% Conversion, 98% Selectivity alfa-chemical.com |
| 5 | HF in Pyridine (70%) | Iron(III) Chloride | 175 | Overnight + 5h | 73% Yield google.com |
DCTF can also be synthesized from other precursors. For instance, 2-chloro-5-trifluoromethylpyridine can be chlorinated using chlorine gas with ferric chloride at 150-170°C for 18 hours to produce DCTF. alfa-chemical.com
Halogenation and Fluorination Studies on the Methyl Group
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
Chlorine/Fluorine Exchange Methodologies
Chlorine/fluorine exchange is a fundamental method for synthesizing fluorinated pyridine derivatives from their chlorinated precursors. researchoutreach.org Specifically, in the synthesis of compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), the precursor 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC) undergoes a fluorination step. nih.govjst.go.jp
This transformation is typically achieved by reacting the trichloromethyl derivative with a fluorinating agent, such as anhydrous hydrogen fluoride (HF). alfa-chemical.comgoogle.com The reaction can be conducted in the liquid phase, often within an autoclave to manage the pressure generated by HF gas at elevated temperatures. google.comgoogle.com Catalysts, such as iron(III) chloride, may be employed to facilitate the exchange. google.com For instance, heating 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride in the presence of iron(III) chloride at temperatures around 175°C yields the desired trifluoromethyl product. google.com
Conversely, processes have been developed to replace a fluorine atom at the 2-position of the pyridine ring with a chlorine atom. This is particularly useful for converting undesirable by-products, such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, back into the more valuable 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com This reverse exchange is accomplished using a chlorinating agent, with hydrogen chloride (HCl) being a suitable option. google.com
Table 1: Example of Chlorine/Fluorine Exchange Reaction
| Starting Material | Reagents | Catalyst | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-dichloro-5-(trichloromethyl)pyridine | Hydrogen Fluoride (HF) | Iron(III) chloride | 175°C | 2,3-dichloro-5-(trifluoromethyl)pyridine | 73% | google.com |
| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous Hydrogen Fluoride (HF) | Mercuric oxide | <35°C | 2,3-dichloro-5-trifluoromethylpyridine | - (100% conversion) | alfa-chemical.com |
Stepwise Liquid-Phase/Vapor-Phase Synthesis Approaches
Stepwise synthesis provides a controlled approach to constructing the this compound framework and its derivatives. A common strategy involves the liquid-phase chlorination of a starting material like 2-chloro-5-methylpyridine to produce an intermediate, followed by a separate vapor-phase fluorination step. nih.govjst.go.jp
In this approach, 2-chloro-5-methylpyridine is first chlorinated in the liquid phase to yield 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC). nih.govjst.go.jp This intermediate is then isolated and subjected to fluorination in the vapor phase, where it is reacted with hydrogen fluoride at high temperatures over a catalyst to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). nih.govjst.go.jp A similar stepwise approach utilizing vapor-phase chlorination followed by vapor-phase fluorination has also been reported. nih.govjst.go.jp
Simultaneous Vapor-Phase Chlorination/Fluorination
To improve process efficiency, methods for simultaneous vapor-phase chlorination and fluorination have been developed. nih.gov This approach combines both reaction types into a single step, typically carried out at high temperatures (above 300°C) over transition metal-based catalysts like iron fluoride. nih.gov This method offers the advantage of producing key intermediates in a one-step reaction. nih.gov However, controlling the degree of chlorination on the pyridine ring can be challenging, and the formation of multi-chlorinated by-products is a potential drawback. nih.gov The ratio of chlorine gas to the substrate and the reaction temperature are critical parameters for controlling the product distribution. nih.gov
Alternative Synthesis Routes from Various Starting Materials
Several synthetic pathways to this compound have been explored, starting from a range of readily available materials.
From 3-picoline (3-methylpyridine): 3-picoline is a common precursor for various pyridine derivatives. wikipedia.org One route involves the epoxidation of 3-picoline to form 3-methylpyridine N-oxide, which is then chlorinated. justia.comgoogle.com This chlorination typically yields a mixture of isomers, including 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. google.comguidechem.com The 2-chloro-5-methylpyridine can then be further chlorinated to introduce the second chlorine atom at the 3-position. epo.org Another method involves the direct chlorination of 3-methylpyridine in the vapor phase over a supported palladium chloride catalyst to obtain 2-chloro-5-chloromethyl pyridine. patsnap.com
From 2-chloro-5-chloromethylpyridine: This compound serves as a direct precursor. chemicalbook.com It can be chlorinated under liquid-phase conditions to afford 2,3-dichloro-5-(trichloromethyl)pyridine, which is an intermediate for further transformations, such as fluorination. nih.govjst.go.jp
From 6-hydroxynicotinic acid: Synthesis routes starting from 6-hydroxynicotinic acid have also been described. google.comorgsyn.org These methods typically involve multiple steps of chlorination and potentially decarboxylation to build the target this compound structure or its derivatives. For example, nicotinic acid (a related compound) can be converted to 2,3-dichloro-5-(trichloromethyl)pyridine by reacting it with chlorinating agents like phosphorus pentachloride or a combination of phosphorus trichloride and chlorine gas at elevated temperatures and pressures. google.com
From Pyridone Precursors: A selective synthesis method starts with a pyridone derivative. patsnap.com In one example, a pyridone is reacted with chlorine gas and a chlorination reagent like phosgene in the presence of a Lewis acid catalyst (e.g., ferric chloride). patsnap.com By adjusting the reaction conditions and the amount of catalyst, the process can be controlled to selectively yield either 2-chloro-5-methylpyridine or this compound. patsnap.com For instance, using a higher concentration of ferric chloride and simultaneous introduction of phosgene and chlorine gas favors the formation of this compound with a yield of 84.8%. patsnap.com
Table 2: Synthesis of this compound from Pyridone
| Starting Material | Reagents | Catalyst | Yield of this compound | Reference |
|---|---|---|---|---|
| Pyridone | Chlorine, Phosgene | Ferric chloride (0.1 eq) | 84.8% | patsnap.com |
| Pyridone | Chlorine, Phosgene | Ferric chloride (0.05 eq) | 56.5% | patsnap.com |
| Pyridone | Chlorine, Phosgene | Ferric chloride (0.02 eq) | 8.1% | patsnap.com |
Functionalization of the Pyridine Ring System
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609). wikipedia.org This reduced reactivity is due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org
In the case of this compound, the pyridine ring is further deactivated by the presence of two electron-withdrawing chlorine atoms. This makes electrophilic aromatic substitution on this compound exceedingly difficult and generally not a synthetically viable pathway. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which adds a positive charge to the ring and further increases its deactivation. wikipedia.org Consequently, direct electrophilic substitution on this compound is nearly impossible under standard conditions. wikipedia.org
Nucleophilic Aromatic Substitution Reactions
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This is particularly true for halopyridines, where the halogen atom acts as a leaving group. youtube.com The presence of the ring nitrogen and additional electron-withdrawing substituents, like chlorine, facilitates the attack of nucleophiles. nih.gov
In this compound, the chlorine atoms at the 2- and 3-positions are potential sites for nucleophilic attack. Generally, the 2- and 4-positions (ortho and para to the nitrogen) are the most activated sites for SNAr on the pyridine ring because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. youtube.com The 3-position (meta) is significantly less reactive. youtube.com
Therefore, in this compound, the chlorine atom at the 2-position is the most likely site for substitution by a nucleophile. For example, reaction with a nucleophile like sodium methoxide (B1231860) would be expected to replace the C2-chlorine to form 2-methoxy-3-chloro-5-methylpyridine. youtube.com These reactions proceed via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized anionic intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.comyoutube.com The reactivity order of halogens as leaving groups in these reactions can be F > Cl ≈ Br > I, which is evidence for a mechanism where the initial nucleophilic attack is the rate-determining step. nih.gov
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For dihaloheteroarenes such as this compound, the regioselectivity of these reactions is a key consideration. Generally, in 2,x-dihalopyridines, the halogen atom at the C2 position (adjacent to the nitrogen) is more susceptible to oxidative addition to a Pd(0) catalyst, making it the more reactive site for standard cross-coupling reactions. nih.govnih.gov This inherent reactivity bias is attributed to the electronic properties of the pyridine ring, where the C2 position is more electron-deficient. thieme-connect.com
Consequently, when this compound is subjected to typical cross-coupling conditions, functionalization is expected to occur preferentially at the C2 position. Several named reactions are applicable for this purpose:
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk It is widely used for creating biaryl structures. For dichloropyridines, this reaction can be performed selectively at the more reactive halogen position. nih.govresearchgate.net
Sonogashira Coupling: This method creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orgorganic-chemistry.org For dihaloaryl substrates, the reaction occurs at the more reactive halide position, which for a compound like 2-bromo-4-iodo-quinoline is the iodide. libretexts.org In the case of two identical halogens, the more electrophilic site is favored. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.org This method has proven effective for the selective amination of dichloropyridines, often with high functional group tolerance under mild conditions. researchgate.net
While the C2 position is the innate site of reactivity, modern catalysis offers strategies to alter this selectivity. The choice of ligand coordinated to the palladium center can significantly influence the reaction's outcome. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse the conventional site preference in 2,4-dichloropyridines, promoting coupling at the C4 position. nih.govthieme-connect.com Although not specifically demonstrated for the C3 position of this compound, this principle suggests that ligand control could be a viable strategy for achieving selective functionalization at the less reactive C3 chloride. Furthermore, nickel-based catalysts have been explored for the monoarylation of dichloropyridines, though they can sometimes yield mixtures of mono- and diarylated products. nih.gov
| Reaction Type | Description | Typical Catalysts/Reagents | Expected Selectivity for this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms C(sp²)–C(sp²) bonds using organoboron reagents. wikipedia.org | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligands, base (e.g., Na₂CO₃, K₃PO₄). fishersci.co.ukorganic-chemistry.org | Preferential coupling at the C2 position. nih.gov |
| Sonogashira Coupling | Forms C(sp²)–C(sp) bonds using terminal alkynes. wikipedia.org | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), amine base. organic-chemistry.org | Preferential coupling at the C2 position. libretexts.org |
| Buchwald-Hartwig Amination | Forms C(sp²)–N bonds using primary or secondary amines. wikipedia.org | Pd(0) catalyst, bulky phosphine ligands, strong base (e.g., NaOt-Bu). jk-sci.comorganic-chemistry.org | Preferential coupling at the C2 position. researchgate.net |
Catalytic Methodologies for this compound Functionalization
Catalysis is central to both the synthesis and subsequent modification of this compound. Transition metals play a crucial role in activating otherwise inert bonds, while other catalysts are essential for introducing halogen atoms.
Transition metal-catalyzed C-H bond activation has emerged as a powerful strategy in organic synthesis, enabling the direct functionalization of C-H bonds to form new C-C or C-heteroatom linkages. nih.govwikipedia.org This approach offers a more atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. wikipedia.org Catalysts based on transition metals such as palladium, rhodium, and iridium are particularly effective in mediating these transformations. libretexts.org
A key challenge in C-H activation is controlling the site-selectivity of the reaction. One of the most common and effective strategies involves the use of a directing group. The directing group, which is part of the substrate, coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance facilitates the cleavage of the targeted C-H bond, leading to the formation of a metallacycle intermediate and ensuring high regioselectivity. researchgate.net
While specific examples of C-H activation on the this compound scaffold are not extensively documented, the principles are widely applied to other pyridine and aromatic systems. For a related pyridine substrate, a directing group installed at a particular position could guide a palladium catalyst to selectively activate a C-H bond at the ortho position, for example. This activated position could then undergo various transformations, such as arylation, acylation, or halogenation. researchgate.net This methodology represents a potential pathway for the further diversification of the this compound core, assuming a suitable C-H bond is available and accessible for activation.
Catalysts are indispensable in the synthesis of halogenated pyridines, including this compound and its derivatives. They are used to control selectivity and enhance reaction rates in both chlorination and fluorination processes.
One synthetic route to this compound involves the chlorination of a 5-methyl-3,4-dihydropyridin-2(1H)-one precursor. This transformation is achieved using a chlorinating agent in conjunction with a Lewis acid catalyst, such as ferric trichloride (FeCl₃), which facilitates the reaction. nih.gov
The synthesis of fluorinated analogues, which are important intermediates for agrochemicals, also relies heavily on catalysis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be prepared from 2,3-dichloro-5-(trichloromethyl)pyridine by reacting it with anhydrous hydrogen fluoride in the presence of a catalyst. acs.org Another pathway to this trifluoromethyl derivative involves the direct chlorination of 2-chloro-5-trifluoromethylpyridine with chlorine gas, a reaction catalyzed by ferric chloride. acs.org The side-chain fluorination of related compounds like 3-methylpyridine to produce 3-trifluoromethylpyridine is accomplished through a reaction with hydrogen fluoride and chlorine. researchgate.net
Modern fluorination methods often employ electrophilic fluorine sources like Selectfluor®. These reactions can be catalyzed by transition metals (e.g., Ag, Cu, Fe, Pd) to achieve C-H fluorination or the fluorination of organometallic intermediates, providing pathways to selectively introduce fluorine into complex molecules. thieme-connect.com
| Process | Starting Material | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Chlorination | 5-methyl-3,4-dihydropyridin-2(1H)-one | Chlorine / Ferric trichloride (Lewis acid) | This compound | nih.gov |
| Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride / Catalyst | 2,3-dichloro-5-(trifluoromethyl)pyridine | acs.org |
| Chlorination | 2-chloro-5-trifluoromethylpyridine | Chlorine / Ferric chloride | 2,3-dichloro-5-(trifluoromethyl)pyridine | acs.org |
| Side-chain Fluorination | 3-methylpyridine | Hydrogen fluoride / Chlorine | 3-trifluoromethylpyridine | researchgate.net |
| Electrophilic Fluorination | Aryl C-H or Organometallic | Selectfluor® / Transition metal catalyst (Ag, Cu, Fe, Pd) | Fluorinated arene | thieme-connect.com |
Mechanistic Investigations and Theoretical Studies on 2,3 Dichloro 5 Methylpyridine Reactivity
Elucidation of Reaction Mechanisms in Halogenated Pyridine (B92270) Systems
The pyridine ring is an electron-deficient π-system, which makes it generally resistant to electrophilic aromatic substitution. nih.gov However, this electronic characteristic renders it susceptible to nucleophilic substitution, particularly when substituted with electron-withdrawing groups like halogens. The primary mechanism governing the substitution of halogens on the pyridine ring is the stepwise Nucleophilic Aromatic Substitution (SNAr) pathway. nih.gov
Computational studies on related halogenated pyridine systems have provided detailed insights into this mechanism. nih.gov The SNAr reaction proceeds in two steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a high-energy intermediate known as the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and stabilized by the electronegative nitrogen atom.
Elimination of the Leaving Group: The halide ion is subsequently eliminated, restoring the aromaticity of the pyridine ring.
In specifically designed systems for pyridine halogenation, computational studies have shown that the cleavage of a bond, such as a C–P bond in a phosphonium (B103445) salt intermediate, can be the rate-determining step. nih.gov These studies also highlight the importance of steric interactions. For instance, steric hindrance between the departing group and substituents on the pyridine ring can significantly influence the reaction's feasibility and rate. nih.gov The presence of two chlorine atoms in 2,3-dichloro-5-methylpyridine offers multiple sites for potential nucleophilic attack, with the regioselectivity being governed by both electronic and steric factors.
Computational Chemistry Approaches for Pyridine Reactivity
Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for predicting and understanding the reactivity of molecules like this compound. researchgate.net These methods provide detailed information on molecular geometry, electronic structure, and reaction pathways. researchgate.net
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. mostwiedzy.plresearchgate.net It is frequently employed to map out potential energy surfaces and determine the feasibility of various reaction pathways for halogenated pyridines. mostwiedzy.pl
Studies on closely related molecules, such as 2,3-dichloropyridine (B146566), using DFT at the B3LYP/LANL2DZ level of theory, provide valuable insights into the electronic properties that govern reactivity. researchgate.net One of the key parameters derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net For 2,3-dichloropyridine, a model for the title compound, these energy values have been calculated and are presented below. researchgate.net
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.47 |
| LUMO Energy | -1.72 |
| Frontier Orbital Energy Gap (ΔE) | 5.75 |
These theoretical calculations help predict how substituents will affect the stability of intermediates and transition states, thereby guiding the design of synthetic routes. mostwiedzy.pl
The electronic structure of this compound is significantly influenced by its substituents. The two chlorine atoms act as electron-withdrawing groups through induction, further reducing the electron density of the pyridine ring. The nitrogen atom also strongly withdraws electron density. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen (positions 2, 4, and 6), making them the most likely sites for nucleophilic attack.
The analysis of frontier molecular orbitals (HOMO and LUMO) is critical. The LUMO represents the region of the molecule most likely to accept electrons from an incoming nucleophile. In halogenated pyridines, the LUMO is typically a π* orbital, and its energy and spatial distribution determine the molecule's susceptibility to nucleophilic attack. The calculated negative LUMO energy for 2,3-dichloropyridine (-1.72 eV) indicates that the molecule can readily accept an electron. researchgate.net
Furthermore, the chlorine substituents can participate in non-covalent interactions, such as halogen bonding, where they act as electrophilic centers (electron acceptors). acs.org This property can influence intermolecular interactions in the solid state and in solution, potentially affecting reaction pathways. acs.orgacs.org Studies on other dihalopicolines have also pointed to the presence of intramolecular charge transfer, which influences their electronic spectra and reactivity.
Kinetic and Thermodynamic Characterization of Transformations
While computational studies provide a robust theoretical framework for understanding reactivity, experimental kinetic and thermodynamic data are essential for a complete picture. This data includes reaction rates, activation energies, and changes in enthalpy and entropy for specific transformations.
For halogenated pyridine systems, detailed experimental kinetic studies are often complex. However, computational chemistry can provide reliable estimates of these parameters. For example, in certain pyridine functionalization reactions, computational modeling has been used to identify the rate-determining step by comparing the activation barriers of different elementary steps in the proposed mechanism. nih.gov Such analyses have shown that the elimination of a leaving group can be the kinetic bottleneck in a substitution sequence. nih.gov
For this compound specifically, comprehensive experimental kinetic and thermodynamic data for its various transformations are not widely available in the surveyed scientific literature. The characterization of its reactivity largely relies on the outcomes of synthetic experiments and analogies drawn from theoretical and experimental studies of similar halogenated heterocyclic systems.
Applications of 2,3 Dichloro 5 Methylpyridine in Specialized Chemical Research
Contributions to Agrochemical Research and Development
In agricultural chemistry, 2,3-Dichloro-5-methylpyridine is a crucial intermediate for synthesizing products that improve crop yields by controlling unwanted pests and plant growth. chemimpex.com Its primary role is often as a precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a highly sought-after intermediate for numerous crop-protection products. nih.govjst.go.jp The synthesis of DCTF can be achieved through various methods, including the chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (PCMP), followed by a fluorination step. nih.govjst.go.jpgoogle.com The global demand for effective agricultural solutions has underscored the importance of intermediates like this compound and its derivatives. innospk.com
This compound and its derivatives play an essential role in the synthesis of modern herbicides. chemimpex.com A notable application is in the production of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is a key intermediate for the herbicide haloxyfop-methyl. nih.gov Haloxyfop-methyl was developed for the post-emergence control of grass weeds in many broadleaf crops. nih.gov The inclusion of the trifluoromethylpyridine moiety, derived from intermediates like this compound, has been shown to improve translocation with foliar application and enhance herbicidal activities compared to corresponding benzene (B151609) analogues. nih.gov
Table 1: Herbicides Synthesized Using Intermediates Derived from this compound
| Herbicide | Key Intermediate | Precursor |
|---|
The compound serves as a critical building block in the formulation of effective fungicides used to combat a wide range of plant pathogenic fungi. chemimpex.com The derivative 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) is a vital organic intermediate used in the synthesis of the high-efficiency fungicide fluazinam. google.comalfa-chemical.com A patent describes a method for converting DCTF into 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a direct precursor to fluazinam. google.com This highlights the industrial pathway from the core pyridine (B92270) structure to the final fungicidal product. DCTF is also an important intermediate for the fungicide fluopicolide. google.com The development of such fungicides is crucial for managing crop diseases and preventing yield losses. nih.govapsnet.org
Table 2: Fungicides Synthesized Using Intermediates Derived from this compound
| Fungicide | Key Intermediate | Precursor |
|---|---|---|
| Fluazinam | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | This compound |
In the field of insecticide development, this compound is a precursor for potent active ingredients. chemimpex.com The trifluoromethyl derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a primary intermediate in the production of insecticides such as Chlorfluazuron and Fluazuron. innospk.com These substances belong to the benzoylurea (B1208200) class of insecticides, which are effective in controlling pest populations by inhibiting the synthesis of chitin (B13524) in insects. innospk.com The presence of both trifluoromethyl and chlorine groups on the pyridine ring enhances the compound's reactivity, making it an ideal building block for these types of pest control agents. innospk.com
Table 3: Insecticides Synthesized Using Intermediates Derived from this compound
| Insecticide | Key Intermediate | Precursor |
|---|---|---|
| Chlorfluazuron | 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) | This compound |
The structural attributes of this compound and its derivatives are highly valuable in the design and optimization of new crop protection agents. chemimpex.com As agricultural challenges like pest resistance and the impacts of climate change evolve, the demand for innovative solutions grows. innospk.com Intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) are in high demand for the synthesis of a variety of crop-protection products. nih.govjst.go.jp Research and development activity involving trifluoromethylpyridine (TFMP) derivatives has increased consistently since economically viable synthesis processes were developed in the early 1980s. nih.govjst.go.jp The unique physicochemical properties conferred by the pyridine moiety are instrumental in the biological activity of these agrochemicals, leading to the development of novel pesticides. semanticscholar.orgexlibrisgroup.comresearchgate.net The ongoing optimization of these compounds is critical for creating more effective and sustainable agricultural solutions. innospk.comnih.gov
Applications in Pharmaceutical Chemistry and Drug Discovery
Beyond its role in agriculture, this compound is also utilized in pharmaceutical development. chemimpex.com Its structure is a component in the creation of compounds designed to target specific biological pathways. chemimpex.com
In medicinal chemistry, this compound and related structures serve as intermediates for the synthesis of biologically active molecules. chemimpex.com Research has indicated its utility in producing compounds that may exhibit antimicrobial and anti-inflammatory properties. chemimpex.com A recent study explored the synthesis of new bioactive compounds starting from the related key intermediate 2-chloro-5-(chloromethyl)pyridine. researchgate.net This precursor was used to synthesize 2-chloro-5-(hydrazinylmethyl)pyridine, which was then reacted with various aromatic aldehydes to form hydrazone compounds, a class of molecules with diverse biological activities. researchgate.net This demonstrates how the chlorinated pyridine scaffold can be efficiently modified to generate libraries of novel compounds for biological screening and potential therapeutic applications. researchgate.net
Development of Compounds with Antimicrobial Activity
The pyridine nucleus is a core component of many compounds demonstrating antimicrobial properties. Research has indicated that this compound is utilized in the production of molecules designed to exhibit antimicrobial activity. chemimpex.com Furthermore, scientific literature has noted that derivatives of this compound have shown antimicrobial properties, highlighting the importance of this chemical scaffold in the search for new anti-infective agents.
Development of Compounds with Anti-inflammatory Activity
This compound also serves as a precursor in the synthesis of compounds with potential anti-inflammatory effects. chemimpex.com A patent for novel heterocyclic compounds designed as modulators for treating diseases lists derivatives made from this compound as potentially useful anti-inflammatory agents. google.com This suggests its role as a foundational element in the discovery of new treatments for inflammatory conditions. google.com
Creation of Compounds Targeting Specific Biological Pathways
A key strategy in modern drug discovery is the design of molecules that interact with specific biological targets, such as enzymes or receptors, to modulate disease processes. This compound has been successfully used as a starting material in the synthesis of compounds engineered to target such specific pathways. chemimpex.com
Detailed research findings from patent literature demonstrate this application:
Dopamine (B1211576) D1 Ligands : The compound has been used as a key reactant in the multi-step synthesis of novel heteroaromatic compounds designed to act as Dopamine D1 receptor ligands. epo.orggoogle.com These ligands are under investigation for their potential to treat a range of central nervous system disorders, including schizophrenia, Parkinson's disease, and cognitive impairment, by modulating the D1 signaling pathway. google.com
GPR119 Receptor Modulators : this compound is listed as a starting material for an intermediate used to create heterocyclic modulators of the G-protein coupled receptor 119 (GPR119). google.com GPR119 is a target of interest for the treatment of metabolic diseases like diabetes, as its activation can stimulate glucose-dependent insulin (B600854) secretion. google.com
These examples underscore the compound's utility in creating highly specific molecules that can interact with validated biological targets.
Role as a Precursor for Active Pharmaceutical Ingredients (APIs)
An active pharmaceutical ingredient (API) is the component of a drug that produces its intended health effect. The synthesis of complex APIs often requires versatile and reliable chemical intermediates. This compound serves this function, acting as a foundational precursor in the development of potential new drugs. chemimpex.com
Patents filed in the pharmaceutical sector explicitly document the use of this compound in the synthetic routes for novel therapeutic candidates. For instance, it is a documented starting material in the creation of complex molecules aimed at treating Alzheimer's disease and other central nervous system disorders through the modulation of specific receptors like the somatostatin (B550006) receptor 4 (SSTR4). google.com It is also a precursor for developing ligands for dopamine receptors, which are APIs intended for psychiatric and neurological conditions. epo.orggoogle.com Its structural features allow for its incorporation into the final, complex API, making it an essential component in the drug development pipeline. chemimpex.com
Research into Clinical Trial Candidates Incorporating Pyridine Moieties
The pyridine ring is a common structural motif found in many drugs that have entered clinical trials. Research into new clinical trial candidates continues to leverage pyridine-based intermediates like this compound. The development of molecules such as Dopamine D1 ligands and GPR119 modulators from this precursor is part of the extensive preclinical research required to identify candidates for future clinical trials. google.comepo.orggoogle.com The ultimate goal of this research is to produce novel drugs with improved efficacy and safety profiles for a variety of diseases, including metabolic, psychiatric, and neurological disorders. google.comgoogle.com
Utilization in Materials Science Research
Beyond pharmaceuticals, this compound also finds application in the field of materials science, where it contributes to the development of advanced materials with enhanced properties. chemimpex.com
Development of Specialty Coatings and Polymers
This compound is used in the formulation of specialty coatings and polymers. chemimpex.com Its incorporation into material structures is intended to enhance properties such as durability and chemical resistance. chemimpex.com A major chemical producer, Sinochem International, which focuses on new chemical materials, holds a patent for the manufacturing technology of this compound that received a Patent Excellence Award from the China Petroleum and Chemical Industry, indicating its industrial importance in the materials sector. sinochemintl.com While its role as a component in advanced materials is cited, specific public research detailing its precise function and the resulting material properties is limited.
Research on Enhancing Material Durability and Chemical Resistance
In materials science, this compound is utilized in research focused on creating specialty polymers and coatings with enhanced durability and resistance to chemical degradation. chemimpex.com The incorporation of the dichlorinated pyridine moiety into a polymer backbone can impart desirable characteristics such as improved thermal stability, resistance to harsh chemical environments, and enhanced mechanical properties.
Research in this area often involves using this compound as a monomer or a precursor to a monomer in polymerization reactions. Its reactive chlorine atoms can be displaced in nucleophilic substitution reactions, allowing it to be integrated into various polymer structures, such as polyamides, polyethers, or other high-performance plastics. The resulting materials are then evaluated for their ability to withstand exposure to corrosive substances and physical stress.
One area of investigation is the synthesis of novel corrosion inhibitors. Pyridine derivatives are known to be effective corrosion inhibitors for metals like steel, as they can adsorb onto the metal surface and form a protective layer that prevents corrosive attack. uotechnology.edu.iqmdpi.com Research involves synthesizing new inhibitor molecules where this compound serves as the core structure. The inhibition efficiency of these synthesized compounds is then tested, often using electrochemical techniques and weight loss measurements in corrosive media (e.g., hydrochloric acid).
Table 1: Illustrative Data on Corrosion Inhibition Efficiency of a Hypothetical Pyridine Derivative (PD-1) Synthesized from this compound This table presents hypothetical data for illustrative purposes to demonstrate typical research findings in this field, as specific studies on this compound were not available.
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 12.5 | 0.0 |
| 0.1 | 4.8 | 61.6 |
| 0.5 | 1.9 | 84.8 |
| 1.0 | 0.8 | 93.6 |
| 5.0 | 0.3 | 97.6 |
Employment in Analytical Chemistry Research
The stability and distinct chemical signature of this compound make it a useful compound in the field of analytical chemistry. chemimpex.com Its applications in this research area are primarily centered on its use as a reference material and in the development of new analytical methods.
Application as an Analytical Standard
In analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods. This compound is employed as an analytical standard, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemimpex.comechemi.com Due to its high purity (often ≥99% by HPLC), it can serve as a reliable reference point. echemi.com
For instance, when developing a method to quantify a related pharmaceutical or agrochemical active ingredient, this compound might be used as an internal standard. An internal standard is a known amount of a compound, different from the analyte, added to the unknown sample to correct for losses during sample preparation and injection. Its stable and predictable response under specific chromatographic conditions allows for more accurate quantification of the target analyte.
Method Development for Chemical Detection and Quantification in Complex Mixtures
Research is also focused on developing and validating robust analytical methods for the detection and quantification of this compound itself, often as an impurity or intermediate in a larger manufacturing process. The validation of an analytical procedure is crucial to ensure it is suitable for its intended purpose, a process guided by international standards. europa.euikev.org
Method development involves optimizing various parameters to achieve the desired performance characteristics, such as specificity, linearity, accuracy, and precision. For example, a reverse-phase HPLC method might be developed to separate this compound from its starting materials and by-products. The validation process would involve a series of experiments to prove the method's reliability.
Table 2: Example Validation Parameters for a Hypothetical HPLC Method for this compound Quantification This table presents typical validation data based on ICH guidelines for illustrative purposes, as a specific validated method for this compound was not detailed in the available literature.
| Parameter | Specification | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | Reportable | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Reportable | 0.15 µg/mL |
This rigorous method development ensures that the amount of this compound can be accurately monitored in various samples, which is critical for process control and quality assurance in chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
